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Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent

monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono-

and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its

involvement in transcriptional repression and the regulation of gene expression has implicated

it in various physiological and pathological processes, including development, hematopoiesis,

and notably, cancer.[2][3] The aberrant expression and activity of LSD1 in numerous cancers,

such as acute myeloid leukemia (AML) and solid tumors, have established it as a promising

therapeutic target.[2][4][5]

GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of LSD1

developed by GlaxoSmithKline.[4][6][7] It serves as a valuable chemical probe for elucidating

the biological functions of LSD1 and for validating it as a drug target. This technical guide

provides a comprehensive overview of GSK-LSD1, including its biochemical and cellular

activity, selectivity, and detailed experimental protocols for its application in research settings.
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Parameter Value Assay Type Notes

Biochemical IC50 16 nM
Cell-free enzymatic

assay

Potent inhibition of

recombinant human

LSD1.[7][8]

Cellular EC50 < 5 nM (average)
Cancer cell line

growth inhibition

Demonstrates potent

activity in a cellular

context.[6][8]

Cellular EC50 1.9 ± 0.9 nM
BrdU incorporation

(MOLM-13 cells)

Inhibition of DNA

synthesis in an AML

cell line after 6 days of

treatment.[4]

Mechanism of Action Irreversible Inactivator Kinetic studies

Forms a covalent

adduct with the FAD

cofactor of LSD1.[7][9]

Selectivity Profile of GSK-LSD1
Target

Selectivity vs.
LSD1

Assay Type Notes

LSD2 (KDM1B) > 1000-fold Enzymatic assay

Highly selective

against the closest

homolog of LSD1.[7]

[8]

MAO-A > 1000-fold Enzymatic assay

Minimal off-target

activity against other

FAD-dependent amine

oxidases.[7][8]

MAO-B > 1000-fold Enzymatic assay

Minimal off-target

activity against other

FAD-dependent amine

oxidases.[7][8]
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At a concentration of 10 µM, GSK-LSD1 showed no significant activity against a panel of 55

human recombinant receptors, with the exception of moderate inhibition of the 5-HT transporter

(74%), 5-HT1A (49%), and the dopamine transporter (39%).[2][6]

Experimental Protocols
LSD1 Biochemical Inhibition Assay (HTRF)
This protocol is adapted from methodologies described for Homogeneous Time-Resolved

Fluorescence (HTRF) assays.[10][11]

Materials:

Recombinant human LSD1 enzyme

GSK-LSD1

Biotinylated monomethylated H3(1-21)K4 peptide substrate

Flavin adenine dinucleotide (FAD)

Europium-cryptate labeled anti-H3K4me0 antibody

XL665-conjugated streptavidin

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT)

384-well white plates

Procedure:

Prepare serial dilutions of GSK-LSD1 in DMSO and then dilute in assay buffer.

Add 2 µL of the diluted GSK-LSD1 or DMSO (vehicle control) to the wells of a 384-well plate.

Add 4 µL of recombinant LSD1 enzyme (final concentration ~0.4 nM) to each well.

Incubate for 15 minutes at room temperature.
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Initiate the enzymatic reaction by adding 4 µL of a mixture of FAD (final concentration 10 µM)

and the biotinylated H3K4me1 peptide substrate.

Incubate for 1 hour at 25°C.

Stop the reaction and proceed with detection by adding 10 µL of a detection mixture

containing the Europium-cryptate labeled anti-H3K4me0 antibody and XL665-conjugated

streptavidin.

Incubate for 1 hour at room temperature.

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665

nm (XL665 emission).

Calculate the HTRF ratio and determine the IC50 value by fitting the data to a four-

parameter logistic equation.

Cellular Proliferation Assay (CellTiter-Glo®)
This protocol is based on a luminescent cell viability assay.[6]

Materials:

Cancer cell line of interest (e.g., AML cell lines)

GSK-LSD1

Complete cell culture medium

384-well white, clear-bottom plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells in a 384-well plate at a density appropriate for the cell line and allow them to

attach overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://bio-protocol.org/exchange/minidetail?id=8085144&type=30
https://www.benchchem.com/product/b1139270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The next day, treat the cells with a serial dilution of GSK-LSD1. Include a DMSO-only

control.

Establish a baseline cell number by lysing an untreated plate of cells at the time of

compound addition (T0).

Incubate the treated plates for 6 days at 37°C in a 5% CO2 incubator.

After the incubation period, allow the plates to equilibrate to room temperature.

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Mix on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a microplate reader.

Express the data as a percentage of the T0 value and plot against the compound

concentration to determine the EC50.

Western Blot for Histone Mark Modulation
This protocol provides a general framework for assessing the effect of GSK-LSD1 on histone

methylation marks.

Materials:

Cells treated with GSK-LSD1 or vehicle control

RIPA buffer with protease and phosphatase inhibitors

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with the desired concentrations of GSK-LSD1 for the appropriate duration (e.g.,

48-96 hours).

Harvest cells and lyse them in RIPA buffer to extract total protein.

Determine protein concentration using a standard method (e.g., BCA assay).

Denature protein lysates by boiling in Laemmli sample buffer.

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the histone mark of interest (e.g.,

anti-H3K4me2) overnight at 4°C.

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Normalize the signal of the histone mark to the signal of total histone H3.
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In Vivo Mouse Model Protocol
This protocol provides a general guideline for in vivo studies with GSK-LSD1. Specifics will

vary depending on the mouse model and experimental goals.

Materials:

GSK-LSD1

Vehicle (e.g., DMSO, PEG300, Tween 80, ddH2O mixture or corn oil)[8]

Appropriate mouse model (e.g., tumor xenograft model)

Procedure:

Prepare the dosing solution of GSK-LSD1 in the chosen vehicle. A suggested formulation for

aqueous delivery is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For oil-based

delivery, a 5% DMSO in corn oil mixture can be used.[8]

Acclimate the animals to the housing conditions before the start of the experiment.

Randomize the animals into treatment and control groups.

Administer GSK-LSD1 at the desired dose and schedule. Dosing can range from 1 mg/kg to

higher concentrations depending on the study, and administration can be via intraperitoneal

injection or oral gavage.[12][13] For example, in some studies, mice were treated with 1

mg/g body weight per day for 4 weeks.[12][13]

Monitor the animals regularly for signs of toxicity, tumor growth, and changes in body weight.

At the end of the study, euthanize the animals and collect tissues for further analysis (e.g.,

pharmacokinetics, pharmacodynamics, and efficacy).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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